Cas no 1803808-81-2 (6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid)
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Carboxybenzo[d]oxazole-6-acetonitrile
- 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid
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- Inchi: 1S/C10H6N2O3/c11-4-3-6-1-2-7-8(5-6)15-9(12-7)10(13)14/h1-2,5H,3H2,(H,13,14)
- InChI Key: NBXLGVQIBBXCNQ-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)=NC2C=CC(CC#N)=CC1=2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 309
- XLogP3: 1.3
- Topological Polar Surface Area: 87.1
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081005080-250mg |
2-Carboxybenzo[d]oxazole-6-acetonitrile |
1803808-81-2 | 98% | 250mg |
$729.57 | 2022-04-02 | |
| Alichem | A081005080-500mg |
2-Carboxybenzo[d]oxazole-6-acetonitrile |
1803808-81-2 | 98% | 500mg |
$1,148.00 | 2022-04-02 | |
| Alichem | A081005080-1g |
2-Carboxybenzo[d]oxazole-6-acetonitrile |
1803808-81-2 | 98% | 1g |
$2,010.77 | 2022-04-02 |
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid
Introduction to 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid (CAS No. 1803808-81-2)
6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1803808-81-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzo[d]oxazole family, a structural motif known for its broad spectrum of biological activities and utility in drug development. The presence of a cyanomethyl substituent at the 6-position of the benzo[d]oxazole ring introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for synthetic chemists and biologists alike.
The benzo[d]oxazole core is a fused bicyclic system consisting of a benzene ring and an oxygen-containing heterocycle, which is known to exhibit various pharmacological properties. Compounds containing this moiety have been widely explored for their potential in treating neurological disorders, infectious diseases, and cancer. The cyanomethyl group, on the other hand, is a versatile functional handle that can undergo further chemical modifications, such as hydrolysis to form carboxylic acids or reduction to alcohols, enabling the synthesis of diverse derivatives with tailored biological activities.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzo[d]oxazole derivatives. The structural features of these compounds make them ideal candidates for modulating biological pathways involved in disease progression. For instance, studies have shown that benzo[d]oxazole-based molecules can interact with specific targets such as kinases, transcription factors, and receptors, thereby influencing cellular processes relevant to health and disease.
One of the most compelling aspects of 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid is its potential as a building block for drug discovery. Researchers have leveraged this compound to design and synthesize novel analogs with enhanced pharmacokinetic properties or improved target specificity. The cyanomethyl group provides a strategic point for chemical intervention, allowing medicinal chemists to explore different chemical spaces and optimize lead compounds for clinical development.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising candidates from libraries of benzo[d]oxazole derivatives. These computational tools have enabled the prediction of molecular interactions and pharmacological effects with high precision, facilitating the rapid design of new molecules based on 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid. Such innovations are critical in meeting the growing demand for effective treatments against complex diseases.
The synthesis of 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid involves multi-step organic transformations that highlight the compound's synthetic versatility. Key synthetic strategies include cyclization reactions to form the benzo[d]oxazole ring followed by functional group interconversions to introduce the cyanomethyl moiety. These synthetic routes are often optimized for scalability and yield, ensuring that sufficient quantities of the compound are available for preclinical and clinical studies.
In addition to its pharmaceutical applications, 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid has shown promise in materials science and agrochemical research. Its unique structural features make it a suitable candidate for developing advanced materials with specific electronic or optical properties. Furthermore, derivatives of this compound have been investigated for their potential as crop protection agents due to their ability to interact with biological targets in pests and pathogens.
The growing interest in green chemistry has also influenced the synthesis of 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid, with researchers exploring sustainable methodologies that minimize waste and reduce environmental impact. Catalytic processes and solvent-free reactions are being increasingly employed to achieve high efficiencies in producing this compound while adhering to principles of sustainability.
Future directions in research on 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid may focus on expanding its biological profile through structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can gain deeper insights into its mechanisms of action and identify new therapeutic applications. Additionally, exploring its potential in combination therapies could provide synergistic effects that enhance treatment outcomes.
The role of 6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid as a key intermediate in drug discovery underscores its importance in modern medicinal chemistry. As our understanding of disease mechanisms evolves, so too will the demand for innovative compounds like this one. By leveraging its unique structural features and synthetic accessibility, scientists continue to push the boundaries of what is possible in developing next-generation therapeutics.
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